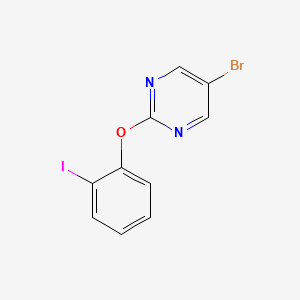

5-Bromo-2-(2-iodo-phenoxy)-pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6BrIN2O |

|---|---|

Molecular Weight |

376.98 g/mol |

IUPAC Name |

5-bromo-2-(2-iodophenoxy)pyrimidine |

InChI |

InChI=1S/C10H6BrIN2O/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12/h1-6H |

InChI Key |

VIWCDMNQTUFURM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=C(C=N2)Br)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 2 2 Iodo Phenoxy Pyrimidine

Retrosynthetic Analysis and Strategic Precursor Selection for the Target Compound

A thorough retrosynthetic analysis of 5-Bromo-2-(2-iodo-phenoxy)-pyrimidine reveals several strategic disconnections that guide the selection of appropriate starting materials and synthetic routes.

Disconnection Strategies for the Pyrimidine (B1678525) Core Based on Cyclocondensation Principles

The central pyrimidine ring can be conceptually disassembled through cyclocondensation principles. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N fragment. For the synthesis of a pyrimidine core, various multicomponent reactions, such as the Biginelli or Hantzsch-type syntheses, are often employed. mdpi.compharmaguideline.com These methods allow for the construction of the heterocyclic ring from simpler, acyclic precursors. mdpi.com For instance, a substituted malonaldehyde or a β-keto ester could react with an appropriate amidine to form the pyrimidine ring. organic-chemistry.orggrowingscience.com The substituents on these precursors would be chosen to facilitate the subsequent introduction of the required bromine and phenoxy groups.

Modern approaches to pyrimidine synthesis also include iridium-catalyzed multicomponent synthesis from amidines and alcohols, which proceed through condensation and dehydrogenation steps. organic-chemistry.org Another strategy involves the reaction of ketones, aldehydes, or esters with amidines in the presence of an oxidizing agent like TEMPO. organic-chemistry.org

Approaches for Regioselective Incorporation of Halogen Substituents (Bromine at C5 and Iodine at Phenoxy C2')

The regioselective introduction of halogen atoms is critical for the synthesis of the target molecule.

Bromination at C5 of the Pyrimidine Ring: The C5 position of the pyrimidine ring can be selectively brominated using various reagents. Electrophilic brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) are commonly used. nih.gov The reaction conditions, including the choice of solvent (e.g., DMF, CH2Cl2) and the potential use of a Lewis acid catalyst, can be optimized to enhance the efficiency and regioselectivity of the bromination. nih.gov For pyrimidine nucleosides, bromination at the C-5 position is a well-established transformation. nih.gov

Iodination at C2' of the Phenoxy Group: The ortho-iodination of a phenol (B47542) precursor is a key step. Direct iodination of phenol often yields a mixture of ortho and para isomers. wikipedia.org However, specific reagents and conditions can favor the formation of the desired 2-iodophenol (B132878). Methods include the use of iodine in the presence of an oxidizing agent like hydrogen peroxide or a mercury salt like 2-chloromercuriphenol followed by treatment with iodine. wikipedia.orgchemicalbook.comorgsyn.org The use of elemental iodine with silver salts like Ag2SO4 has also been explored for regioselective iodination of substituted phenols. nih.gov Another approach involves the diazotization of 2-aminophenol (B121084) followed by a Sandmeyer-type reaction with potassium iodide. orgsyn.orgorgsyn.org

| Reagent/Method | Target Position | Notes |

| N-Bromosuccinimide (NBS) | C5-pyrimidine | Common electrophilic brominating agent. nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | C5-pyrimidine | Efficient for bromination of pyrimidine nucleosides. nih.gov |

| I2 / H2O2 | C2'-phenol | Can provide ortho-iodinated phenols. scielo.br |

| Diazotization of aminophenol | C2'-phenol | Classic method for introducing iodine. orgsyn.orgorgsyn.org |

| I2 / Silver Salts | C2'-phenol | Can offer regioselective iodination. nih.gov |

Formation of the Aryl Ether Linkage via Nucleophilic Aromatic Substitution (SNAr) or Related Couplings

The final key bond formation is the aryl ether linkage between the pyrimidine ring and the 2-iodophenol.

Nucleophilic Aromatic Substitution (SNAr): This is a primary method for forming the C-O bond. A halogenated pyrimidine, typically activated by the electron-withdrawing nature of the pyrimidine ring itself, reacts with the phenoxide of 2-iodophenol. acs.orgrsc.org The reactivity of halopyrimidines in SNAr reactions is well-documented, with the C2 and C4 positions being particularly susceptible to nucleophilic attack. wuxiapptec.comstackexchange.comyoutube.com The presence of a leaving group, such as a chlorine or fluorine atom, at the C2 position of the pyrimidine would facilitate this reaction. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to generate the phenoxide in situ. acs.org The choice of solvent and reaction temperature are crucial parameters to control the outcome and prevent side reactions. uniatlantico.edu.co

Established Synthetic Routes and Mechanistic Considerations for Analogous Compounds

The synthesis of this compound can be guided by established methodologies for the functionalization of pyrimidines and aryl halides.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyrimidine Functionalization

SNAr reactions are a cornerstone of pyrimidine chemistry. wuxiapptec.com The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the substitution of leaving groups. youtube.com The regioselectivity of SNAr on dihalopyrimidines can be influenced by the electronic nature of other substituents on the ring. wuxiapptec.com For instance, in 2,4-dichloropyrimidines, substitution often occurs selectively at the C4 position, but this can be altered by the presence of electron-donating or withdrawing groups at other positions. wuxiapptec.com In the context of synthesizing the target compound, a 2-chloro-5-bromopyrimidine would be an ideal substrate for SNAr with 2-iodophenol. Recent studies have also shown that even concerted mechanisms, rather than the traditional two-step Meisenheimer complex pathway, may be operative in some SNAr reactions on heterocycles. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halide Modification (e.g., Suzuki-Miyaura, Sonogashira, Stille Couplings)

Palladium-catalyzed cross-coupling reactions provide powerful tools for C-C and C-heteroatom bond formation and are highly relevant for modifying the pyrimidine and phenoxy precursors or the final product itself. jst.go.jpnih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds between an organoboron compound and an organic halide. illinois.edu For example, a bromopyrimidine could be coupled with an arylboronic acid. illinois.edumdpi.comacs.org The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, and a base. mdpi.com The reactivity of the C-Br bond on the pyrimidine ring makes it a suitable handle for such transformations. illinois.edu

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org An iodo-substituted precursor, such as 2-iodophenol, would be a prime candidate for Sonogashira coupling to introduce an alkynyl moiety. researchgate.net The reactivity order of halides (I > Br > Cl) often allows for selective coupling at the iodinated position. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. numberanalytics.comwikipedia.orgorganic-chemistry.orglibretexts.org It is a versatile method for creating C-C bonds and has been applied to the synthesis of complex heterocyclic systems. jst.go.jpwikipedia.org A halopyrimidine could be coupled with an arylstannane, or an iodo-substituted phenol could react with an organostannane. jst.go.jpwikipedia.org

The table below summarizes these key palladium-catalyzed reactions and their potential applications in the synthesis or further modification of the target compound.

| Coupling Reaction | Reactants | Catalyst System | Bond Formed | Potential Application |

| Suzuki-Miyaura | Organoboron + Aryl Halide | Pd catalyst, Base | C-C | Arylation of the pyrimidine or phenol ring. mdpi.combeilstein-journals.orgacs.orgresearchgate.net |

| Sonogashira | Terminal Alkyne + Aryl Halide | Pd catalyst, Cu(I) cocatalyst | C-C (alkynyl) | Alkynylation at the iodo-position of the phenol. wikipedia.orglibretexts.orgresearchgate.net |

| Stille | Organotin + Aryl Halide | Pd catalyst | C-C | Arylation or vinylation of the pyrimidine or phenol. jst.go.jpnumberanalytics.comwikipedia.orgnih.gov |

Differential Reactivity of Bromine and Iodine in Cross-Coupling

A key feature of this compound is the presence of two different halogen atoms, which allows for selective functionalization through cross-coupling reactions. The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity enables the selective substitution of the iodine atom while leaving the bromine atom intact for subsequent transformations. rsc.org

This differential reactivity is a well-established principle in organic synthesis and is crucial for the efficient, convergent synthesis of complex molecules. rsc.org By carefully selecting the catalyst, ligands, and reaction conditions, chemists can control which halogen participates in the reaction, thereby directing the synthesis towards the desired product.

Catalyst Systems and Ligand Optimization for Selective Coupling

The success of selective cross-coupling reactions on dihalogenated substrates like this compound hinges on the choice of the palladium catalyst and its associated ligands. Various palladium sources, such as Pd(PPh₃)₄ and Pd₂(dba)₃, have been employed in combination with a wide range of phosphine (B1218219) ligands to fine-tune the reactivity and selectivity of the catalytic system.

For instance, in the Suzuki-Miyaura coupling of 5-bromopyrimidine (B23866) with arylboronic acids, the choice of catalyst and base is critical for achieving high yields. bohrium.com Similarly, for the coupling of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one, a tandem catalyst system of XPhosPdG2/XPhos was found to be effective in preventing debromination and achieving good to excellent yields of the arylated products. nih.gov The optimization of these parameters is essential to favor the oxidative addition to the C-I bond over the C-Br bond.

Below is a table summarizing various catalyst systems and conditions used in Suzuki-Miyaura cross-coupling reactions of related halogenated pyrimidines and aryl halides, which can be adapted for the selective functionalization of this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-95 | 37-72 | bohrium.commdpi.com |

| XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 67-89 | nih.gov |

| CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 91 | nih.gov |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 69-93 | mdpi.com |

| [Pd(triarylphosphite)Cl]₂ | K₃PO₄ | Toluene/H₂O | 100 | >95 | nih.gov |

Interactive Data Table: The data in the table above can be sorted and filtered based on catalyst system, base, solvent, temperature, and yield to identify the most suitable conditions for a specific transformation.

Regioselective Halogenation and Functionalization of Pyrimidine Rings

The introduction of additional functional groups onto the pyrimidine ring of a phenoxy-pyrimidine scaffold requires highly regioselective halogenation methods. The electronic nature of the pyrimidine ring, being electron-deficient, typically directs electrophilic aromatic substitution to specific positions. However, the presence of the phenoxy group can influence this regioselectivity.

Recent advances in halogenation chemistry offer a range of reagents and conditions for the selective functionalization of heterocyclic compounds. For instance, the use of N-halosuccinimides (NBS, NCS, NIS) in hexafluoroisopropanol (HFIP) has been shown to be a mild and efficient method for the regioselective halogenation of a broad range of arenes and heterocycles. organic-chemistry.org This method's versatility has been demonstrated through one-pot sequential dihalogenation and halogenation-Suzuki cross-coupling reactions. organic-chemistry.org

Furthermore, designed phosphine reagents have been developed for the selective halogenation of pyridines, offering an alternative to traditional methods that often require harsh conditions and result in mixtures of regioisomers. nih.govresearchgate.net These methods could potentially be adapted for the regioselective halogenation of the pyrimidine ring in this compound.

Oxidative Halogenation Protocols for Pyrimidine Scaffolds

Oxidative halogenation provides another powerful tool for the functionalization of pyrimidine rings. These methods often utilize a combination of a halide salt and an oxidant to generate a reactive halogenating species in situ.

A notable example is the use of potassium persulfate (K₂S₂O₈) to promote the tandem cyclization and oxidative halogenation of precursors to form 3-halo-pyrazolo[1,5-a]pyrimidines. nih.govacs.org This one-pot methodology is attractive for its operational simplicity and the use of readily available reagents. nih.govacs.org Another approach involves the use of a hypervalent iodine(III) reagent in combination with potassium halide salts in water, providing an environmentally friendly and efficient method for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines. nih.gov These protocols offer promising avenues for the late-stage functionalization of the pyrimidine core in complex molecules like this compound.

Development of Novel and Green Synthetic Approaches to the Compound

The development of more sustainable and efficient synthetic methods is a major focus in modern organic chemistry. For a molecule like this compound, this involves the design of improved catalysts and the implementation of advanced processing technologies like flow chemistry.

Catalyst Development for Efficient and Selective Synthesis

The synthesis of the diaryl ether linkage in this compound is a critical step that can be optimized through the development of new catalysts. While traditional Ullmann and Buchwald-Hartwig couplings are effective, there is a continuous drive to develop more active, selective, and environmentally benign catalyst systems.

Recent research has focused on the use of palladium nanoparticles as recyclable catalysts for C-O bond formation under solvent-free conditions. organic-chemistry.org Additionally, the development of high-power and high-performance catalysts for Suzuki coupling, such as those based on magnetic nanoparticles, offers the potential for increased efficiency and easier catalyst recovery. mdpi.com These advanced catalytic systems could significantly improve the synthesis of this compound and its derivatives.

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, improved reaction control, and the potential for seamless multi-step synthesis. mdpi.com The application of flow chemistry to the synthesis of heterocycles and diaryl ethers is a rapidly growing area of research.

Flow systems can be particularly beneficial for reactions that require precise control of temperature, pressure, and reaction time, such as many palladium-catalyzed cross-coupling reactions. mdpi.com The synthesis of pyrimidinone scaffolds has been successfully achieved using highly controlled continuous-flow retro-Diels-Alder reactions. researchgate.net Moreover, the use of flow chemistry can facilitate the integration of synthesis and purification steps, leading to a more streamlined and efficient manufacturing process for complex molecules like this compound. uc.pt

Solvent-Free and Environmentally Benign Synthetic Protocols

The synthesis of complex molecules like this compound traditionally relies on solvent-based methods, which can generate significant chemical waste. In a move towards more sustainable chemical manufacturing, research is increasingly focused on developing solvent-free and environmentally benign synthetic protocols. For the construction of the diaryl ether linkage present in this compound, modified Ullmann condensations and Buchwald-Hartwig aminations represent promising avenues for greener approaches.

A plausible and environmentally conscious approach to synthesize this compound is through a solvent-free Ullmann-type reaction. This method would involve the direct coupling of 5-bromo-2-chloropyrimidine (B32469) with 2-iodophenol. The reaction can be promoted by a copper catalyst, often in the presence of a solid-supported base to facilitate the reaction without a bulk solvent medium. Mechanical grinding or ball-milling of the reactants can provide the necessary energy to initiate and sustain the reaction, a technique that has been successfully applied to the iodination of pyrimidine derivatives under solvent-free conditions. mdpi.com

Another potential green synthetic route is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction times, often leading to cleaner reactions with higher yields and reducing the need for high-boiling, environmentally persistent solvents. A catalyst-free direct coupling of a suitable pyrimidine precursor with 2-iodophenol could potentially be achieved in a high-boiling, green solvent like dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation, a method that has proven effective for the synthesis of other nonsymmetrical diaryl ethers.

The principles of green chemistry can also be applied to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, which is a powerful tool for the formation of C-O bonds. nih.govresearchgate.net Recent advancements have demonstrated that these reactions can be performed under quasi-solvent-free conditions, using infrared (IR) irradiation and a minimal amount of an eco-friendly ethereal solvent like cyclopentyl methyl ether (CPME). nih.govresearchgate.net This approach minimizes solvent waste and can be conducted in a non-anhydrous environment without the exclusion of air, further enhancing its green credentials. researchgate.net

Below is a table summarizing potential environmentally benign synthetic conditions for the preparation of this compound based on analogous reactions.

| Reaction Type | Catalyst System | Base | Conditions | Potential Advantages |

| Solvent-Free Ullmann Condensation | Copper (e.g., CuI) | Solid-supported (e.g., K₂CO₃ on Al₂O₃) | Mechanical grinding/ball-milling, elevated temperature | Avoids bulk solvent use, reduces waste, simple work-up. |

| Microwave-Assisted SNAr | Catalyst-Free | Cs₂CO₃ or K₂CO₃ | DMSO, Microwave irradiation | Rapid reaction times, high efficiency, potential to be catalyst-free. |

| IR-Assisted Buchwald-Hartwig | Pd(tBu₃P)₂ | NaOtBu | Minimal CPME, IR irradiation | Low solvent volume, energy-efficient, can be run under air. researchgate.net |

Purification and Isolation Techniques for High Purity Synthesis of Complex Halogenated Pyrimidines

The synthesis of complex halogenated pyrimidines such as this compound often results in a crude product containing unreacted starting materials, catalyst residues, and by-products. Achieving high purity is crucial, particularly for applications in materials science and as pharmaceutical intermediates. Therefore, robust purification and isolation techniques are essential. The primary methods employed for the purification of such compounds are column chromatography and crystallization.

Column Chromatography:

Flash column chromatography over silica (B1680970) gel is a standard and highly effective method for the separation of the desired product from impurities. The choice of eluent is critical and is typically determined by thin-layer chromatography (TLC) analysis. A gradient of solvents, commonly starting with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increasing the polarity with a solvent such as ethyl acetate (B1210297) or dichloromethane, is often used to elute the components based on their polarity. For halogenated aromatic compounds, this technique allows for the removal of both less polar impurities (e.g., unreacted halo-pyrimidine) and more polar impurities (e.g., phenolic starting material and catalyst residues).

A summary of typical column chromatography parameters for related compounds is presented below.

| Stationary Phase | Mobile Phase System | Elution Mode | Typical Application |

| Silica Gel | Hexane/Ethyl Acetate | Gradient | Separation of products from starting materials and by-products in diaryl ether syntheses. |

| Silica Gel | Dichloromethane/Methanol | Gradient | Purification of more polar pyrimidine derivatives. |

| Alumina (Neutral) | Toluene | Isocratic | Separation of less polar halogenated aromatics. |

Crystallization:

Crystallization is a powerful technique for obtaining highly pure crystalline solids. The selection of an appropriate solvent or solvent system is paramount. The ideal solvent will dissolve the compound at an elevated temperature but will have low solubility for the compound at room temperature or below, allowing for the precipitation of pure crystals upon cooling. For complex halogenated pyrimidines, common crystallization solvents include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and hydrocarbons (e.g., toluene), or mixtures thereof. google.com In some instances, a process of recrystallization under pressure may be employed to purify brominated aromatic compounds from volatile impurities. google.com

It is important to note that the conditions of crystallization, such as the choice of precipitant, can sometimes influence the final conformation of the molecule in the solid state. nih.gov

The table below outlines potential crystallization solvents for the purification of this compound based on general practices for similar compounds.

| Solvent/Solvent System | Technique | Expected Outcome |

| Ethanol/Water | Slow cooling | Formation of well-defined crystals, removal of polar impurities. |

| Toluene | Hot filtration and slow cooling | Removal of insoluble impurities and crystallization of the pure product. |

| Ethyl Acetate/Hexane | Anti-solvent precipitation | Precipitation of the product by adding a non-solvent to a concentrated solution. |

By employing a combination of these purification techniques, it is possible to achieve a high degree of purity for complex halogenated pyrimidines like this compound, which is essential for its subsequent applications.

Chemical Reactivity and Transformation Studies of 5 Bromo 2 2 Iodo Phenoxy Pyrimidine

Reactivity Profiles of the Bromine and Iodine Substituents

The presence of both a bromine atom on the pyrimidine (B1678525) ring and an iodine atom on the phenoxy ring allows for programmed, stepwise functionalization. The reactivity of aryl halides in many catalytic cycles is heavily dependent on the bond dissociation energy of the carbon-halogen bond. The C-I bond is weaker than the C-Br bond, which in turn is weaker than the carbon-chlorine (C-Cl) bond. This hierarchy typically allows for the selective reaction at the iodine-bearing position under milder conditions, leaving the bromo-substituent intact for subsequent transformations.

In the context of transition metal catalysis, particularly with palladium, the oxidative addition step is often rate-determining and is significantly faster for aryl iodides than for aryl bromides. This difference in reaction rates enables the selective functionalization of dihalogenated substrates like 5-Bromo-2-(2-iodo-phenoxy)-pyrimidine. By carefully controlling reaction parameters such as temperature, catalyst, ligand, and reaction time, chemists can preferentially target the C-I bond. This chemoselectivity is a powerful tool for building molecular complexity in a controlled manner, as the more stable C-Br bond can be reserved for a later synthetic step.

Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The dual halogenation of this compound makes it an excellent substrate for a variety of these powerful reactions.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used methods for constructing biaryl and heterobiaryl scaffolds. For a substrate like this compound, the reaction can be directed with high selectivity. Under optimized conditions using a palladium catalyst, the initial Suzuki-Miyaura coupling occurs preferentially at the more labile C-I bond of the phenoxy ring. The resulting bromo-biaryl intermediate can then undergo a second Suzuki-Miyaura coupling, often under more forcing conditions, to functionalize the pyrimidine ring. This stepwise approach allows for the synthesis of complex, unsymmetrical tri-aryl structures that would be challenging to access through other methods.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Halide Site | Boronic Acid | Catalyst | Base | Solvent | Product |

| 1 | C-I | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-Bromo-2-(2-phenyl-phenoxy)-pyrimidine |

| 2 | C-Br | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 5-(4-Methoxyphenyl)-2-(2-iodo-phenoxy)-pyrimidine |

This table represents hypothetical reactions based on established principles of Suzuki-Miyaura cross-coupling selectivity.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is invaluable for the synthesis of aryl alkynes. When applied to this compound, the Sonogashira reaction demonstrates excellent chemoselectivity. The coupling predictably occurs at the C-I position under mild conditions, allowing for the introduction of an alkyne group onto the phenoxy moiety while preserving the bromine atom on the pyrimidine ring for further functionalization.

Table 2: Selective Sonogashira Coupling

| Substrate | Alkyne | Catalyst System | Base | Solvent | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 5-Bromo-2-(2-(phenylethynyl)phenoxy)pyrimidine |

| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | 5-Bromo-2-(2-((trimethylsilyl)ethynyl)phenoxy)pyrimidine |

This table represents hypothetical reactions based on established principles of Sonogashira cross-coupling selectivity.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a common linkage in pharmaceuticals and other biologically active molecules. This reaction couples an amine with an aryl halide. The differential reactivity of the C-I and C-Br bonds in this compound can be exploited to achieve selective amination. The C-I bond is more susceptible to oxidative addition to the palladium catalyst, enabling the introduction of an amino group at the 2-position of the phenoxy ring. The remaining C-Br bond can then be targeted in a subsequent C-N or C-C coupling reaction, providing a route to highly substituted and complex molecules.

Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the distinct reactivity of the two halogen sites on this compound allows for its use in a variety of other transition metal-catalyzed transformations. These can include:

Stille Coupling: Utilizes organotin reagents to form C-C bonds.

Heck Coupling: Forms C-C bonds by coupling with alkenes.

Hiyama Coupling: Employs organosilicon compounds for C-C bond formation.

C-O and C-S Coupling Reactions: Forms ether and thioether linkages, respectively.

In each of these reactions, the principle of selective reactivity at the more labile C-I bond generally holds, providing a reliable strategy for the stepwise elaboration of the molecular scaffold. This makes this compound a valuable building block in synthetic programs aimed at creating diverse and complex molecular architectures.

Radical Reactions and Reductive Dehalogenation Pathways

The presence of two different carbon-halogen bonds (C-Br and C-I) on the aromatic rings of this compound presents opportunities for selective radical reactions and reductive dehalogenation. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, suggesting that radical cleavage or reduction would preferentially occur at the iodinated position.

Reductive dehalogenation of aryl halides is a common transformation. For related 5-bromopyrimidine (B23866) derivatives, catalyst-free dehalogenation has been achieved using a combination of DMF and trialkylamines as the hydrogen source. This method represents a potential pathway for the selective or complete removal of halogen atoms from the target molecule under non-catalytic conditions. Generally, radical dehalogenation can be initiated using various methods, including photochemical processes or radical initiators with a suitable hydrogen atom donor like tris(trimethylsilyl)silane. organic-chemistry.org

Table 1: Potential Reductive Dehalogenation Reactions

| Reaction Type | Potential Reagents | Likely Site of Initial Reaction | Notes |

| Metal-Free Dehalogenation | DMF / Trialkylamine | C-I or C-Br | Offers a non-catalytic alternative for reduction. |

| Radical-Initiated Dehalogenation | AIBN, (TMS)₃SiH | C-I | The weaker C-I bond is expected to cleave preferentially. organic-chemistry.org |

| Transition-Metal Catalyzed Reduction | Pd/C, H₂ or Formate Salts | C-I and C-Br | Typically results in the reduction of both halogens. organic-chemistry.org |

| Photodehalogenation | Visible Light, Ni-catalyst, THF | C-Br | Demonstrated for aryl bromides, with THF as the hydrogen source. organic-chemistry.org |

These pathways allow for the stepwise or complete removal of the halogen atoms, yielding less halogenated or fully dehalogenated 2-phenoxypyrimidine derivatives, which can be useful for further synthetic modifications or for creating specific substitution patterns.

Reactivity of the Pyrimidine Nitrogen Heterocycle

The pyrimidine ring is characterized by its π-deficient nature, a result of the two electronegative nitrogen atoms. This electronic property governs its reactivity, making it generally resistant to electrophilic attack but susceptible to nucleophilic reactions.

Electrophilic Aromatic Substitution on Pyrimidine at the 5-position

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is significantly less facile than on benzene (B151609). youtube.comlibretexts.org The electron-withdrawing nature of the ring nitrogens deactivates the ring towards electrophiles. libretexts.org When substitution does occur, it is directed to the C-5 position, which is the least electron-deficient carbon atom. fiveable.me

In the case of this compound, the C-5 position is already occupied by a bromine atom. Therefore, a typical EAS reaction involving the substitution of a hydrogen atom is not possible at this site. Any electrophilic substitution would have to proceed via one of two less common pathways:

Substitution at another ring position (C-4 or C-6): This is highly unlikely due to the strong deactivating effect of the nitrogen atoms and the additional deactivation from the bromo and phenoxy substituents.

Displacement of the bromine atom (Ipso-substitution): This would require a potent electrophile and specific reaction conditions and is not a typical outcome for EAS on halogenated pyrimidines.

Interestingly, studies on 5-bromopyrimidine have shown that in the presence of a strong Brønsted acid, the pyrimidine ring can be protonated, forming a highly electrophilic pyrimidinium species. nih.govresearchgate.net This species can then act as an electrophile itself in a Friedel-Crafts-type reaction with electron-rich arenes. nih.govresearchgate.net This reverses the typical role of the pyrimidine ring in EAS.

Nucleophilic Additions to the Electron-Deficient Pyrimidine Ring

The electron-deficient character of the pyrimidine ring makes it a prime candidate for nucleophilic addition reactions. The positions most susceptible to attack are C-2, C-4, and C-6. In this compound, the C-2 position is substituted, leaving the C-4 and C-6 positions as the most probable sites for nucleophilic attack. The presence of the electron-withdrawing bromine atom at C-5 further enhances the ring's electrophilicity.

Nucleophilic addition can lead to the formation of stable Meisenheimer-type complexes or can be followed by an elimination step, resulting in a net nucleophilic aromatic substitution (SNAr). For example, 6-substituted 1,3-dimethyl-5-nitrouracils react with potassium cyanide to give stable 5,6-dihydrouracil derivatives via nucleophilic addition. rsc.org While the target molecule lacks the strongly activating nitro group, the cumulative electron-withdrawing effect of the halogens and the second nitrogen atom makes nucleophilic addition a plausible reaction pathway with strong nucleophiles.

Alkylation and Acylation of Pyrimidine Nitrogen Atoms

The lone pairs of electrons on the two nitrogen atoms of the pyrimidine ring allow for alkylation and acylation reactions. These reactions typically proceed via nucleophilic attack of the nitrogen on an alkylating or acylating agent.

N-Alkylation: The N-alkylation of pyrimidine derivatives is a common method for their functionalization. la-press.org For instance, the N1-alkylation of 4-(trichloromethyl)pyrimidin-2(1H)-one has been demonstrated using various alkylating agents like 2-chloroacetamide and diethyl 2-bromomalonate in the presence of a base such as potassium carbonate (K₂CO₃). la-press.org The choice of solvent and the nature of the substituents on the pyrimidine ring can influence the regioselectivity of the alkylation (i.e., at the N-1 or N-3 position). neliti.com For 2-substituted pyrimidines like the target molecule, alkylation is expected to occur at one of the ring nitrogens, leading to the formation of a pyrimidinium salt.

N-Acylation: N-acylation of pyrimidines is also a feasible transformation. Selective N-acylation of the exocyclic amino groups of nucleosides (which contain pyrimidine bases) has been achieved by activating carboxylic acids as p-nitrophenyl esters and using coupling agents. nih.gov For the direct acylation of the pyrimidine ring nitrogen, acyl halides or anhydrides can be used. This reaction would result in the formation of an N-acylpyrimidinium species, which would be highly activated towards nucleophilic attack.

Table 2: Representative Conditions for N-Alkylation of Pyrimidine Analogues

| Pyrimidine Substrate | Alkylating Agent | Base | Solvent | Product Type | Reference |

| 4-(Trichloromethyl)pyrimidin-2(1H)-one | 2-Chloroacetamide | K₂CO₃ | Acetone | N1-Alkylated Pyrimidinone | la-press.org |

| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidine | K₂CO₃ | MeCN | O-Alkylated and N-Alkylated Products | nih.gov |

| 2-Thiopyrimidine derivative | Benzyl halides | Base | Not specified | N-Alkylated Thiobenzylpyrimidine | researchgate.net |

Transformations Involving the Phenoxy Ether Linkage

Selective Cleavage Reactions of Aryl Ethers

The diaryl ether linkage in this compound is generally stable but can be cleaved under specific conditions. Selective cleavage of this C-O bond would yield a 5-bromo-2-hydroxypyrimidine and 2-iodophenol (B132878), or their corresponding salts. Achieving selectivity is crucial to avoid undesired reactions at the C-Br or C-I bonds.

Research on the cleavage of diaryl ethers has identified several methods. A notable example is the use of a Ni/SiO₂ catalyst under aqueous-phase conditions, which has been shown to cleave the C-O bond in diphenyl ether via parallel hydrogenolysis and hydrolysis pathways. osti.gov The efficiency of this cleavage can be influenced by substituents on the aryl rings. osti.gov Other established methods for aryl ether cleavage involve strong acids like HBr or Lewis acids such as BBr₃, although these harsh conditions might affect the halogen substituents on the target molecule. Milder, more selective methods are continually being developed.

Given the presence of multiple reactive sites, any attempt to cleave the ether bond in this compound would require careful selection of reagents and conditions to ensure the desired transformation occurs without affecting the sensitive carbon-halogen bonds.

Information on "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and chemical literature, no specific research articles or data could be found on the chemical reactivity and transformation studies of the compound This compound .

Specifically, there is no available information regarding the two areas of focus requested:

Multi-Component Reactions and Complex Molecule Synthesis:There is no documented use of this compound as a core building block in multi-component reactions for the synthesis of more complex molecules.

The searches were conducted for the exact compound name and relevant reaction types. The absence of information indicates that this specific molecule may be a novel compound, a highly specialized intermediate not widely reported, or its reactivity in these specific contexts has not yet been investigated or published in accessible literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly adhering to the provided outline.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 2 Iodo Phenoxy Pyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformation Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. A full suite of 1D and 2D NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to probe the spatial relationships between atoms in 5-Bromo-2-(2-iodo-phenoxy)-pyrimidine.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrimidine (B1678525) and phenoxy rings. For the precursor, 5-bromo-2-iodopyrimidine, the two protons on the pyrimidine ring appear as a singlet at 8.54 ppm in CDCl₃. In the target molecule, the pyrimidine protons' chemical shifts would be influenced by the adjacent phenoxy group. The protons of the 2-iodo-phenoxy group would exhibit a complex splitting pattern in the aromatic region, characteristic of a disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum would provide information on the carbon framework. The carbon atoms attached to bromine and iodine would show characteristic chemical shifts influenced by the heavy atom effect.

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals, a series of 2D NMR experiments are crucial. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons. sdsu.edu For this compound, COSY would be instrumental in assigning the protons on the 2-iodo-phenoxy ring by showing correlations between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting the pyrimidine and phenoxy moieties by observing correlations between the pyrimidine protons and the phenoxy carbons, and vice-versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution. researchgate.net Specifically, it can elucidate the relative orientation of the pyrimidine and phenoxy rings around the ether linkage.

A hypothetical ¹H and ¹³C NMR data table for this compound, based on known data for its precursors and related structures, is presented below.

| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Key 2D NMR Correlations (Predicted) |

| Pyrimidine Ring | |||

| H-4/H-6 | ~8.6 | ~160 | HSQC: C-4/C-6; HMBC: C-2, C-5; NOESY with phenoxy protons |

| C-2 | - | ~158 | HMBC from H-4/H-6 and phenoxy protons |

| C-4/C-6 | - | ~160 | HSQC with H-4/H-6 |

| C-5 | - | ~110 | HMBC from H-4/H-6 |

| Phenoxy Ring | |||

| H-3' | ~7.9 (dd) | ~140 | COSY with H-4'; HSQC with C-3'; HMBC to C-1', C-2', C-5' |

| H-4' | ~7.1 (t) | ~125 | COSY with H-3', H-5'; HSQC with C-4' |

| H-5' | ~7.5 (t) | ~130 | COSY with H-4', H-6'; HSQC with C-5' |

| H-6' | ~7.0 (d) | ~123 | COSY with H-5'; HSQC with C-6'; NOESY with pyrimidine protons |

| C-1' | - | ~150 | HMBC from H-3', H-5' |

| C-2' | - | ~95 | HMBC from H-3', H-4' |

| C-3' | - | ~140 | HSQC with H-3' |

| C-4' | - | ~125 | HSQC with H-4' |

| C-5' | - | ~130 | HSQC with H-5' |

| C-6' | - | ~123 | HSQC with H-6' |

For complex molecules or for studying specific interactions, isotopic labeling can be a powerful tool. sigmaaldrich.comsigmaaldrich.comwhiterose.ac.uk While typically employed in biomolecular NMR, the principles can be applied to smaller molecules. For instance, selective ¹³C or ¹⁵N labeling of the pyrimidine ring could simplify crowded spectral regions and allow for the measurement of specific coupling constants, providing deeper insights into the electronic structure. nih.gov Synthesizing the molecule with a ¹³C-labeled precursor would enable these advanced studies.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The crystal structure of the precursor, 5-Bromo-2-iodopyrimidine, has been determined. researchgate.net It crystallizes in the orthorhombic space group Pnma. researchgate.net The analysis of the crystal packing of this compound would be of significant interest, particularly for identifying non-covalent interactions such as halogen bonding. acs.org Halogen bonds, where a halogen atom acts as an electrophilic species, are increasingly recognized for their importance in crystal engineering and molecular recognition. In the target molecule, potential halogen bonds could exist between the bromine or iodine atoms and the nitrogen atoms of the pyrimidine ring of neighboring molecules.

| Crystallographic Parameter | 5-Bromo-2-iodopyrimidine researchgate.net | This compound (Hypothetical) |

| Crystal System | Orthorhombic | To be determined |

| Space Group | Pnma | To be determined |

| a (Å) | 6.1410(12) | To be determined |

| b (Å) | 6.7890(14) | To be determined |

| c (Å) | 16.071(3) | To be determined |

| V (ų) | 670.0(2) | To be determined |

| Z | 4 | To be determined |

| Key Intermolecular Interactions | C-H···N | Halogen bonding (Br···N, I···N), π-π stacking |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis (HRMS, MS/MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of a newly synthesized compound by providing a highly accurate mass measurement. nih.govresearchgate.net For this compound, the presence of bromine and iodine, with their characteristic isotopic patterns, would provide a clear signature in the mass spectrum.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule. sphinxsai.comnih.gov This involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The analysis of these fragments provides valuable structural information and can help to confirm the connectivity of the different parts of the molecule. The fragmentation patterns of pyrimidine derivatives often involve characteristic losses of small molecules or radicals. researchgate.netresearchgate.net For this compound, key fragmentations would likely involve the cleavage of the ether bond and the loss of halogen atoms.

| Ion | m/z (Predicted) | Identity |

| [M]⁺ | 375.87 | Molecular Ion |

| [M-I]⁺ | 248.97 | Loss of Iodine radical |

| [M-Br]⁺ | 296.98 | Loss of Bromine radical |

| [C₁₀H₆IN₂O]⁺ | 284.95 | Fragment from cleavage of C-Br bond |

| [C₄H₂BrN₂]⁺ | 156.94 | 5-Bromopyrimidinyl cation |

| [C₆H₄IO]⁺ | 218.93 | 2-Iodophenoxy cation |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Characterization

A comprehensive search of scientific literature and spectral databases did not yield any specific experimental or computational studies on the vibrational spectroscopy (Infrared and Raman) of this compound. While spectroscopic data exists for structurally related fragments, such as 5-bromopyrimidine (B23866) nist.gov and other substituted pyrimidines, mewaruniversity.org this information is not sufficient to construct a detailed and accurate vibrational analysis for the entire target molecule.

The vibrational spectrum of this compound would be complex, with characteristic bands arising from the vibrations of its constituent parts: the pyrimidine ring, the phenoxy group, and the carbon-halogen bonds.

Anticipated Vibrational Modes:

Pyrimidine Ring Vibrations: These would include C-H stretching, C-N stretching, and ring breathing modes. The substitution pattern would influence the exact frequencies of these vibrations.

Phenoxy Group Vibrations: Characteristic bands for the C-O-C ether linkage, as well as aromatic C-H and C=C stretching and bending modes from the phenyl ring, would be expected.

Carbon-Halogen Vibrations: The C-Br and C-I stretching vibrations are expected to appear in the lower frequency region of the infrared spectrum.

Without experimental data, a precise assignment of these vibrational modes is not possible. A computational approach, such as Density Functional Theory (DFT), would be required to predict the IR and Raman spectra of this molecule.

Data Table: Vibrational Spectroscopy

As no experimental or theoretical vibrational spectroscopic data for this compound is currently available, a data table of its IR and Raman shifts cannot be provided.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Elucidation (if applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). These spectroscopic techniques are exclusively used for the analysis of chiral molecules, which are non-superimposable on their mirror images.

Should a chiral derivative of this compound be synthesized, for example, by introducing a chiral center into the phenoxy group or by creating a derivative with axial chirality, then chiroptical spectroscopy would become a valuable tool for its stereochemical elucidation.

Hypothetical Application to Chiral Derivatives:

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. For a chiral derivative, the sign and intensity of the Cotton effects in the ECD spectrum could be correlated with its absolute configuration, often through comparison with quantum-chemical calculations.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It provides information about the stereochemistry of a molecule based on its vibrational transitions. For a chiral derivative of this compound, VCD could offer detailed conformational and configurational insights. The technique is particularly sensitive to the three-dimensional arrangement of atoms and functional groups. rsc.orgrsc.org

Data Table: Chiroptical Spectroscopy

Given that the parent compound is achiral and no data exists for any of its potential chiral derivatives, a data table for chiroptical spectroscopy cannot be generated.

Theoretical and Computational Investigations of 5 Bromo 2 2 Iodo Phenoxy Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

No published studies utilizing Density Functional Theory (DFT) to specifically investigate the molecular geometry, bond lengths, bond angles, and electronic properties of 5-Bromo-2-(2-iodo-phenoxy)-pyrimidine were found. Such studies would be necessary to provide optimized structural parameters and electronic property data.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. Consequently, data regarding the HOMO-LUMO energy gap and its implications for the molecule's reactivity and kinetic stability are unavailable.

Electrostatic Potential Surface (EPS) Mapping for Understanding Molecular Recognition

There are no available studies that present an Electrostatic Potential Surface (EPS) map for this compound. This type of analysis is crucial for identifying electrophilic and nucleophilic sites and understanding potential intermolecular interactions, but the specific data for this compound has not been published.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Intramolecular Interactions and Rotational Barriers

Specific computational studies on the intramolecular interactions, such as hydrogen bonds or van der Waals forces, and the rotational energy barriers around the C-O-C ether linkage in this compound have not been published. This information is critical for a complete understanding of its conformational landscape.

In Silico Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to predict the most likely pathways for chemical reactions, including the identification of transient, high-energy transition states. For a molecule like this compound, with multiple reactive sites, in silico studies are invaluable for predicting selectivity and understanding reaction mechanisms.

The structure of this compound features two different halogen atoms attached to aromatic rings: an iodine atom on the phenoxy group and a bromine atom on the pyrimidine (B1678525) ring. This di-halogenated setup is ideal for sequential, selective cross-coupling reactions, a cornerstone of modern synthetic chemistry. The differential reactivity of carbon-halogen bonds towards palladium catalysts is well-documented and forms the basis for predictable, stepwise functionalization. rsc.org

The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Sonogashira couplings) is I > Br > Cl. This selectivity arises from the bond dissociation energies (C-I < C-Br < C-Cl) and the ease of the initial oxidative addition step in the catalytic cycle. For this compound, a palladium catalyst would preferentially react with the more labile carbon-iodine bond of the phenoxy ring before reacting with the carbon-bromine bond on the pyrimidine ring. rsc.org

A typical catalytic cycle, for instance a Suzuki coupling, involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond. This is the rate-determining step where selectivity is established. The lower bond energy of the C-I bond ensures it reacts first.

Transmetalation: The organoboron compound (in a Suzuki reaction) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst to re-enter the cycle.

By controlling the reaction conditions (e.g., temperature, catalyst choice, stoichiometry of reagents), a chemist can selectively functionalize one site before the other, as predicted by computational models of transition state energies.

Table 1: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling

| Reactive Site | Halogen | Relative Reactivity | Predicted Reaction Conditions |

|---|---|---|---|

| 2-Iodo-phenoxy group | Iodine | High | Mild conditions (e.g., lower temperature, standard Pd catalysts) |

This interactive table is based on established principles of C-X bond reactivity in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic systems like pyrimidines. masterorganicchemistry.com The pyrimidine ring in this compound is activated towards nucleophilic attack by the electron-withdrawing nature of its two nitrogen atoms.

Computational studies can elucidate the mechanism of an SNAr reaction, which can proceed through two main pathways:

Stepwise (Meisenheimer Complex) Mechanism: The nucleophile attacks the ring to form a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. chemrxiv.org In a subsequent, typically faster step, the leaving group is expelled to restore aromaticity.

Concerted Mechanism: The attack of the nucleophile and the departure of the leaving group occur in a single step through one transition state. Some recent studies suggest this pathway may be more common than previously thought for certain heterocyclic systems. acs.orgresearchgate.net

In the case of this compound, an SNAr reaction would most likely occur at the C2 position, leading to the displacement of the 2-iodo-phenoxy group, or at the C5 position, displacing the bromide. However, pyrimidine chemistry dictates that positions C2, C4, and C6 are significantly more activated for SNAr than positions like C5. wuxiapptec.com Therefore, displacement of the phenoxy group at C2 by a strong nucleophile is the more theoretically probable SNAr pathway.

Quantum mechanical calculations of the reaction energy profile would be necessary to definitively distinguish between a concerted and a stepwise mechanism and to calculate the activation energy barriers, providing insight into reaction feasibility and rates. researchgate.netresearchgate.net

Ligand Docking and Molecular Modeling Studies of Molecular Interactions (Mechanism-focused, in vitro relevance)

Molecular docking and modeling are computational techniques used to predict how a small molecule (a ligand) binds to a macromolecular target, such as a protein, and to analyze the forces governing this interaction. nih.govmdpi.com While no specific docking studies for this compound have been published, its structural features allow for a theoretical analysis of its potential interaction modes.

The specific functional groups within this compound dictate the types of non-covalent interactions it can form within a protein's binding pocket. These interactions are critical for molecular recognition and binding affinity. mdpi.com

Hydrogen Bonding: The two nitrogen atoms in the pyrimidine ring are electron-rich and can act as hydrogen bond acceptors, interacting with hydrogen bond donor residues in a protein, such as the side chains of arginine, histidine, or serine.

Halogen Bonding: Both the bromine and iodine atoms can participate in halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic atom like oxygen or nitrogen. Iodine is a particularly strong halogen bond donor. This interaction can be a key determinant of binding affinity and specificity.

Pi-Pi Stacking: The electron-deficient pyrimidine ring and the electron-rich phenoxy ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein binding site.

Table 2: Potential Protein-Ligand Interaction Modes

| Interaction Type | Structural Motif in Ligand | Potential Protein Partner (Amino Acid Residues) |

|---|---|---|

| Hydrogen Bonding (Acceptor) | Pyrimidine Nitrogens | His, Arg, Lys, Ser, Thr, Asn, Gln |

| Halogen Bonding | C-Br and C-I bonds | Carbonyl oxygens (backbone), Ser, Thr, Asp, Glu |

| Pi-Pi Stacking | Pyrimidine and Phenyl rings | Phe, Tyr, Trp, His |

This interactive table outlines the theoretical interaction capabilities of the title compound based on its chemical structure.

Following a docking simulation, computational methods can be used to estimate the strength of the protein-ligand interaction.

Theoretical Binding Energy (ΔGbind): This value, often estimated in kcal/mol, represents the free energy change upon binding. A more negative value indicates a stronger, more stable interaction. It is calculated using scoring functions that sum the contributions of the various non-covalent interactions (hydrogen bonds, electrostatic interactions, van der Waals forces, etc.) while also accounting for desolvation penalties. nih.gov

Ligand Efficiency (LE): This metric normalizes the binding energy by the size of the molecule (typically the number of heavy, non-hydrogen atoms). It is a measure of how efficiently a molecule binds to its target and is calculated as: LE = -ΔG / Number of Heavy Atoms

A higher LE value is generally desirable in drug discovery, as it suggests a more optimized interaction per atom.

Without experimental data, we can only present a hypothetical scenario for how these metrics would be reported.

Table 3: Hypothetical Binding Data for a Protein Target

| Ligand | Predicted Binding Energy (ΔGbind, kcal/mol) | Number of Heavy Atoms | Ligand Efficiency (LE) |

|---|---|---|---|

| This compound | -9.5 | 19 | 0.50 |

This interactive table provides a hypothetical example of how binding metrics would be calculated and compared.

These computational predictions are crucial for prioritizing compounds for synthesis and in vitro testing, thereby accelerating the drug discovery process. mdpi.com

Structure Activity Relationship Sar and Molecular Design Principles Based on the 5 Bromo 2 2 Iodo Phenoxy Pyrimidine Scaffold

Exploration of Structural Modifications and Their Impact on Molecular Properties

Systematic modification of the 5-bromo-2-(2-iodo-phenoxy)-pyrimidine core is crucial for optimizing its interaction with biological targets and enhancing its drug-like properties. The pyrimidine (B1678525) ring itself is a privileged structure in drug discovery, known for its ability to engage in various biological interactions and its synthetic accessibility. mdpi.comnih.gov

The electronic and steric profiles of the scaffold are largely dictated by its halogenation pattern and the nature of the ether linkage.

Pyrimidine Moiety: The pyrimidine ring is inherently electron-deficient. The bromine atom at the C5 position acts as an electron-withdrawing group, further modulating the ring's electronic character. This feature can be critical for forming specific interactions, such as hydrogen bonds or halogen bonds, with protein targets. The positions of the substituents on the pyrimidine nucleus are known to greatly influence the resulting biological activities. nih.gov

Phenoxy Moiety: The ortho-iodine on the phenoxy ring introduces significant steric bulk, which can enforce a specific conformation or "right-angled turn" in the molecule's three-dimensional structure. nih.gov This steric hindrance can be exploited to achieve selectivity for a particular target by preventing binding to off-targets with smaller binding pockets. Electronically, the iodine atom is electron-withdrawing, influencing the charge distribution across the phenoxy ring. Modifications to this ring, such as the introduction of additional electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro), can fine-tune the molecule's properties. For example, studies on related phenoxypyrimidine series have shown that adding groups like a trifluoromethoxy or a methyl group can alter reaction rates and biological activity by modifying both steric and electronic effects.

The table below summarizes the general effects of hypothetical substitutions on the scaffold's core properties.

| Position of Substitution | Type of Substituent | Predicted Electronic Effect | Predicted Steric Effect | Potential Impact on Binding |

| Pyrimidine C5 | Replace Br with Cl | Weaker electron-withdrawing | Reduced steric bulk | May alter halogen bonding and fit |

| Pyrimidine C5 | Replace Br with H | Less electron-deficient ring | Significantly reduced bulk | Loss of key interaction point |

| Phenoxy C4' | Add -OCH3 (methoxy) | Electron-donating | Moderate steric bulk | May introduce new H-bond acceptor |

| Phenoxy C4' | Add -NO2 (nitro) | Strong electron-withdrawing | Moderate steric bulk | May introduce H-bond acceptor/dipole |

| Phenoxy C2' | Replace I with Br | Electron-withdrawing | Reduced steric bulk | May alter molecular conformation |

Isosteric and bioisosteric replacements are fundamental strategies for optimizing lead compounds by replacing functional groups with others that possess similar physical or chemical properties, potentially improving potency, selectivity, or pharmacokinetic profiles.

For the this compound scaffold, several bioisosteric strategies can be envisioned:

Pyrimidine Ring Bioisosteres: The pyrimidine ring itself is often used as a bioisostere for phenyl and other aromatic systems to improve medicinal chemistry properties. mdpi.com

Ether Linkage Replacement: The ether oxygen linking the pyrimidine and phenoxy rings is a key structural element. This linkage can be replaced by other groups to alter the molecule's flexibility and hydrogen-bonding capacity. In the development of the bromodomain inhibitor PFI-1, a related fragment was optimized by replacing a standard linker with a "reversed sulfonamide" linker, which proved crucial for achieving a significant improvement in activity. nih.gov This type of modification optimally orients the aryl group for binding without being overly sensitive to substitution patterns on the ring itself. nih.gov

Halogen Replacement: The bromine and iodine atoms can be replaced with other groups. For instance, replacing a halogen with a cyano (-CN) group can maintain the electron-withdrawing nature while offering a different geometric and hydrogen-bonding profile.

The table below illustrates potential bioisosteric replacements for different parts of the scaffold.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Ether Linkage (-O-) | Reversed Sulfonamide (-NHSO2-) | Alters bond angles, introduces H-bond donor/acceptor capacity, improves orientation. nih.gov |

| Ether Linkage (-O-) | Thioether (-S-) | Increases lipophilicity, alters bond angle and length. |

| 5-Bromo | 5-Cyano (-CN) | Similar electron-withdrawing properties, acts as a hydrogen bond acceptor. |

| 2-(2-Iodophenoxy) | 2-(2-Thienyl) | Replaces phenyl ring with a different aromatic system, altering electronics and potential interactions. |

Development of Chemical Probes and Mechanistic Tools Utilizing the Compound Scaffold

The adaptability of the this compound scaffold makes it an excellent foundation for developing chemical probes to investigate biological systems.

Affinity labels are indispensable tools for identifying the specific protein targets of a small molecule. They are designed to bind to the target protein and then form a permanent, covalent bond, allowing for subsequent isolation and identification.

To adapt the this compound scaffold into an affinity label, a latent reactive group would be incorporated into the structure. The design would focus on placing this reactive group at a position that does not disrupt the key binding interactions with the target protein. Often, this is a solvent-exposed region of the bound ligand. nih.gov

Design Principles:

Core Recognition Element: The this compound moiety would be retained as the primary recognition element that provides binding affinity and selectivity for the target.

Reactive Moiety: A chemically reactive group, such as an electrophile (e.g., an epoxide, α-haloketone) or a photo-reactive group (e.g., an azide, diazirine), would be appended to the scaffold.

Linker: A linker of appropriate length and flexibility would connect the recognition element to the reactive moiety, positioning it to react with a nearby nucleophilic amino acid residue (e.g., cysteine, lysine) on the target protein.

For example, a derivative could be synthesized with a reactive group attached to the phenoxy ring, away from the core pyrimidine that might be essential for binding.

Photophysical probes, such as fluorescent probes, are designed to change their light-emitting properties upon binding to a target. This allows for real-time visualization of the molecule's localization and binding within a cellular context using techniques like fluorescence microscopy.

The this compound scaffold is not inherently fluorescent. To convert it into a photophysical probe, a fluorophore would need to be attached. The thymidine (B127349) analog 5-Bromo-2'-deoxyuridine (BrdU) is a classic example of how a halogenated pyrimidine can be used for detection; after incorporation into DNA, it is recognized by fluorescently-tagged antibodies. nih.govchemodex.com

Design Principles for a Fluorescent Probe:

Maintain Binding Affinity: The fluorophore must be attached at a position that does not interfere with the probe's primary binding interactions. Docking models and SAR data are essential to identify suitable attachment points.

Select an Appropriate Fluorophore: The choice of fluorophore depends on the experimental requirements, such as the desired excitation/emission wavelengths and environmental sensitivity.

Linker Strategy: As with affinity labels, a linker can be used to separate the fluorophore from the binding scaffold, minimizing steric hindrance and potential quenching effects. The goal is to create a construct where the fluorescence signal is modulated by the binding event.

| Probe Type | Design Strategy | Example Application (in vitro) |

| Affinity Label | Attach a photo-reactive phenylazide to the phenoxy C4' position. | Covalently label the target protein upon UV irradiation for subsequent identification by mass spectrometry. |

| Fluorescent Probe | Conjugate a fluorescein (B123965) molecule via a flexible linker to the phenoxy C4' position. | Quantify binding to the target protein using fluorescence polarization or visualize localization in fixed cells. |

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Principles

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) is a powerful approach. nih.gov It relies on the knowledge of molecules that are known to bind to the target to build a pharmacophore model. nih.gov This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.

For the this compound scaffold, a pharmacophore model could be developed based on a series of active analogs. Studies on related pyrimidine-based inhibitors have successfully used this approach. For instance, a pharmacophore model for ULK1 inhibitors was developed based on a 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine scaffold to identify key anchoring features. nih.gov Similarly, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine (B3000279) analogues. nih.gov

A hypothetical pharmacophore model for a target interacting with this compound might include:

Two Hydrogen Bond Acceptors: Corresponding to the two nitrogen atoms in the pyrimidine ring.

One Halogen Bond Donor/Hydrophobic Feature: Represented by the bromine atom at the C5 position.

One Aromatic/Hydrophobic Feature: Representing the pyrimidine ring.

A Second Aromatic/Hydrophobic Feature: Representing the iodophenoxy ring.

An Exclusion Volume: Defined by the sterically bulky iodine atom, which prevents binding to proteins lacking a complementary pocket.

This model serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that possess the same key features and are therefore likely to be active. It also provides a blueprint for designing novel derivatives with improved potency and selectivity.

Identification of Key Structural Features for Molecular Recognition

The pyrimidine core itself is a crucial hydrogen bond acceptor through its nitrogen atoms. This characteristic is fundamental for anchoring the molecule within the binding site of a target protein. The electronic properties of the pyrimidine ring can be modulated by its substituents, which in turn influences its binding affinity.

The 2-phenoxy group provides a large surface for interaction and can be a key determinant of selectivity. The oxygen atom acts as a hydrogen bond acceptor, while the phenyl ring can engage in π-π stacking and hydrophobic interactions with amino acid residues in the target's binding pocket.

The 2-iodo substituent on the phenoxy ring is a particularly interesting feature. The iodine atom is a strong halogen bond donor and its large size can provide significant shape complementarity within a binding pocket. Its position on the phenoxy ring is critical for directing the interaction with specific residues of a target protein. The substitution pattern on the phenoxy ring of related phenoxy-pyrimidine derivatives has been shown to be a critical determinant of their inhibitory activity against enzymes like VEGFR-2 and c-Met.

A hypothetical model of interaction for the this compound scaffold with a generic kinase binding site would likely involve:

Hydrogen bonding from the pyrimidine nitrogens to the hinge region of the kinase.

Halogen bonding from the 5-bromo and/or the 2-iodo substituents to carbonyl oxygens or other electron-rich residues in the binding site.

Hydrophobic and π-stacking interactions from the phenoxy-pyrimidine core.

The interplay of these interactions, dictated by the specific topology of the target's active site, will ultimately determine the binding affinity and selectivity of compounds based on this scaffold.

Quantitative Structure-Activity Relationship (QSAR) Model Development (focused on in vitro or theoretical activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable tools in drug design, allowing for the prediction of the activity of novel compounds and providing insights into the structural requirements for optimal activity.

While no specific QSAR models for this compound have been published, studies on related phenoxypyrimidine and other pyrimidine derivatives provide a framework for how such a model could be developed. For instance, a QSAR study on phenoxypyrimidine derivatives as p38 kinase inhibitors revealed the importance of steric, hydrogen bonding, and electronic properties for their inhibitory activity. rsc.org

A theoretical QSAR study on the this compound scaffold would involve the following steps:

Data Set Generation: A series of analogues would be synthesized with variations at key positions, such as different substituents on the phenoxy ring or replacement of the bromo or iodo groups. Their in vitro activity against a specific biological target (e.g., a protein kinase) would be determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Atomic charges, dipole moment, and frontier orbital energies.

Steric Descriptors: Molecular volume, surface area, and shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and connectivity of the molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms would be used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.

The resulting QSAR model could then be used to predict the activity of virtual compounds, guiding the synthesis of more potent and selective inhibitors.

Table 1: Hypothetical Descriptors and Their Potential Impact on Activity

| Descriptor Category | Specific Descriptor | Potential Impact on Activity |

| Electronic | Partial charge on pyrimidine nitrogens | Higher negative charge may enhance hydrogen bonding with the kinase hinge region. |

| Steric | Volume of substituent on phenoxy ring | Optimal size is required to fit the binding pocket; bulky groups may cause steric clashes. |

| Hydrophobic | LogP | An optimal lipophilicity is needed to balance solubility and membrane permeability. |

| Halogen Bonding | Sigma-hole potential on bromine/iodine | A more positive sigma-hole could lead to stronger halogen bonds and increased potency. |

Fragment-Based Ligand Discovery (FBLD) Strategies Employing Pyrimidine Fragments

Fragment-Based Ligand Discovery (FBLD) is a powerful approach in drug discovery that starts with the identification of low-molecular-weight fragments that bind to a biological target. These fragments are then grown or linked together to create more potent, lead-like molecules. The pyrimidine core is an excellent starting point for FBLD due to its prevalence in known drugs and its ability to form key interactions with protein targets.

An FBLD strategy to identify inhibitors based on the this compound scaffold could proceed as follows:

Fragment Library Screening: A library of small, pyrimidine-containing fragments would be screened against the target of interest using biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or Surface Plasmon Resonance (SPR).

Hit Identification and Validation: Fragments that show binding to the target are identified as "hits." The binding mode and affinity of these hits are then validated and characterized. For example, a simple 2-aminopyrimidine (B69317) fragment might be found to bind to the hinge region of a kinase.

Fragment Elaboration: Once a pyrimidine fragment is validated, it can be elaborated in a stepwise manner. For example, a phenoxy group could be added to the 2-position to explore interactions in a nearby hydrophobic pocket.

Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be linked together to create a larger, higher-affinity molecule.

Table 2: Example of a Fragment-Based Growth Strategy

| Fragment Stage | Structure | Rationale for Growth |

| Initial Hit | 2-Aminopyrimidine | Binds to the kinase hinge region via hydrogen bonds. |

| Fragment Growth | 2-(Phenoxy)pyrimidine | The phenoxy group explores a hydrophobic pocket adjacent to the hinge. |

| Further Optimization | 5-Bromo-2-(phenoxy)pyrimidine | The bromo group is added to probe for additional interactions, such as halogen bonding. |

| Final Lead-like Molecule | This compound | The iodo substituent is introduced to optimize shape complementarity and halogen bonding interactions in a specific sub-pocket. |

This iterative process of fragment screening, validation, and elaboration allows for the efficient exploration of chemical space and the rational design of potent and selective inhibitors built around the pyrimidine scaffold.

Exploration of Advanced Chemical Biology and Material Science Applications of 5 Bromo 2 2 Iodo Phenoxy Pyrimidine Derivatives

Applications in Chemical Probe Development for Biological Systems (in vitro, mechanistic focus)

Chemical probes derived from the 5-bromo-2-phenoxypyrimidine (B1268896) scaffold are instrumental in the in vitro study of biological systems. Their design focuses on elucidating molecular mechanisms, with an emphasis on enzyme inhibition, receptor interaction, and cellular imaging.

The phenoxy-pyrimidine core is a privileged structure for developing potent and selective enzyme inhibitors, particularly for kinases and reductases. Detailed mechanistic studies of these inhibitors provide insight into enzyme function and pathways for therapeutic development.